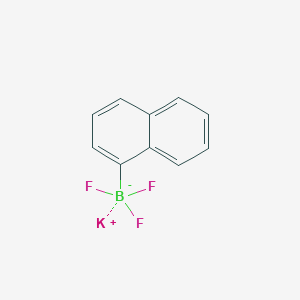

Potassium (1-naphthalene)trifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro(naphthalen-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BF3.K/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEPDIKXYGSGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC2=CC=CC=C12)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635458 | |

| Record name | Potassium trifluoro(naphthalen-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166328-07-0 | |

| Record name | Potassium trifluoro(naphthalen-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium (1-naphthalene)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Rise of Aryltrifluoroborates: A Technical Guide to their Discovery, Synthesis, and Application in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries, the quest for stable, versatile, and efficient reagents is perpetual. Aryltrifluoroborate salts have emerged as a superior class of organoboron compounds, offering significant advantages over their boronic acid counterparts. Their enhanced stability towards air and moisture, coupled with their robust performance in cross-coupling reactions, has cemented their role as indispensable tools in the synthesis of complex molecules. This technical guide provides an in-depth exploration of the discovery, development, synthesis, and application of aryltrifluoroborate salts, with a focus on their utility in drug discovery and development.

The Advent and Advantages of Aryltrifluoroborate Salts

The chemistry of organoboron compounds has been dominated for decades by boronic acids, largely due to their successful application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids, which are prone to dehydration to form cyclic boroxines and susceptible to protodeboronation, presents significant challenges in their handling, storage, and stoichiometric use.

The development of potassium aryltrifluoroborate salts, pioneered by Vedejs and others, marked a significant breakthrough.[1] These crystalline solids are generally stable to air and moisture, allowing for indefinite storage without decomposition.[1][2][3] This stability simplifies experimental procedures, enhances reproducibility, and allows for more precise control over reaction stoichiometry.

Key Advantages of Aryltrifluoroborate Salts:

-

Enhanced Stability: Resistant to decomposition by air and moisture, enabling long-term storage.[1][2][3]

-

Ease of Handling: Crystalline solids that are easy to weigh and handle under standard laboratory conditions.

-

Improved Reactivity: In many cases, they exhibit higher reactivity and provide better yields in cross-coupling reactions compared to the corresponding boronic acids.

-

Broad Functional Group Tolerance: Compatible with a wide range of functional groups, making them ideal for late-stage functionalization in complex molecule synthesis.

Synthesis of Aryltrifluoroborate Salts

Several synthetic routes have been developed to access aryltrifluoroborate salts, starting from readily available precursors such as arylboronic acids, aryl halides, and arenes.

From Arylboronic Acids

The most common and straightforward method for preparing potassium aryltrifluoroborates is the reaction of an arylboronic acid with potassium hydrogen fluoride (KHF₂).[1][4] This reaction is typically fast and high-yielding.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

-

In a suitable flask, dissolve phenylboronic acid (1.0 eq) in methanol.

-

Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Reduce the volume of the solvent under reduced pressure.

-

The precipitated potassium phenyltrifluoroborate is collected by filtration, washed with a small amount of cold water and then diethyl ether, and dried under vacuum.

From Aryl Halides

Aryltrifluoroborates can be synthesized directly from aryl halides (bromides, iodides, or chlorides) without the need to isolate the intermediate boronic acid. This is typically achieved through a lithium-halogen exchange or Grignard formation, followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.[1][4]

Experimental Protocol: One-Pot Synthesis from an Aryl Bromide

-

In a flame-dried, argon-purged flask, dissolve the aryl bromide (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C.

-

Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of KHF₂ (3.0 eq).

-

Stir vigorously for 1 hour.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude aryltrifluoroborate, which can be purified by recrystallization.

From Arenes via C-H Borylation

A more recent and highly efficient method involves the iridium-catalyzed C-H borylation of arenes to form a boronate ester, which is then converted in-situ to the aryltrifluoroborate salt upon treatment with KHF₂.[4] This approach offers a powerful way to generate diverse aryltrifluoroborates from simple aromatic hydrocarbons.

Experimental Protocol: Iridium-Catalyzed Borylation of an Arene

-

To a reaction vessel, add the arene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), [Ir(COD)OMe]₂ (0.01 eq), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.02 eq).

-

Add anhydrous THF as the solvent and heat the mixture at 80 °C for 16 hours under an argon atmosphere.

-

Cool the reaction to room temperature and add a saturated aqueous solution of KHF₂ (3.0 eq).

-

Stir the mixture vigorously for 1-2 hours.

-

Remove the THF under reduced pressure.

-

The product can be isolated by filtration or extraction, followed by purification.

Application in Suzuki-Miyaura Cross-Coupling Reactions

Aryltrifluoroborate salts are most prominently used as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds, a cornerstone transformation in the synthesis of biaryls, which are common motifs in pharmaceuticals.

The general catalytic cycle for the Suzuki-Miyaura reaction involving an aryltrifluoroborate salt is depicted below. The reaction is believed to proceed through the slow release of the corresponding boronic acid in situ, which then enters the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Potassium Aryltrifluoroborate

-

In a reaction tube, combine the aryl halide (1.0 eq), potassium aryltrifluoroborate (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a palladium catalyst, for example, Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand, such as triphenylphosphine (PPh₃, 4 mol%).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 10:1).

-

Seal the tube and heat the reaction mixture at 80-100 °C for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Scope and Quantitative Data

The Suzuki-Miyaura cross-coupling reaction using aryltrifluoroborate salts is highly versatile and tolerates a wide range of functional groups on both coupling partners. The following tables summarize representative yields for the coupling of various aryl halides with potassium phenyltrifluoroborate and the coupling of 4-bromotoluene with various potassium aryltrifluoroborates.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Potassium Phenyltrifluoroborate

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |

| 2 | 4-Bromobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |

| 3 | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 88 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | 85 |

| 5 | 1-Bromonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 98 |

Table 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Various Potassium Aryltrifluoroborates

| Entry | Potassium Aryltrifluoroborate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Potassium 4-methoxyphenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 14 | 93 |

| 2 | Potassium 3-cyanophenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 90 |

| 3 | Potassium 2-methylphenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 20 | 85 |

| 4 | Potassium 3-pyridyltrifluoroborate | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 82 |

| 5 | Potassium 1-naphthyltrifluoroborate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 96 |

Stability of Aryltrifluoroborate Salts

The enhanced stability of aryltrifluoroborate salts is a key feature that distinguishes them from boronic acids. Their stability is often quantified by their hydrolytic half-life, which is the time taken for half of the compound to hydrolyze to the corresponding boronic acid under specific conditions.

The hydrolytic stability is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.[5] Electron-withdrawing groups generally increase the hydrolytic half-life, while electron-donating groups tend to decrease it. Steric hindrance, particularly from ortho substituents, can dramatically increase stability.

Table 3: Hydrolytic Half-Life of Substituted Potassium Phenyltrifluoroborates

| Entry | Substituent | Position | Half-life (t₁/₂) at pH 7.4 |

| 1 | H | - | ~ 4 h |

| 2 | 4-OMe | para | ~ 1 h |

| 3 | 4-CF₃ | para | ~ 10 h |

| 4 | 2-Me | ortho | > 24 h |

| 5 | 2,6-diMe | ortho | > 72 h |

The workflow for assessing the hydrolytic stability of an aryltrifluoroborate salt typically involves dissolving the salt in a buffered aqueous solution and monitoring its concentration over time using techniques like ¹⁹F NMR or HPLC.

References

Structural Characterization of Potassium (1-naphthalene)trifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of Potassium (1-naphthalene)trifluoroborate, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document compiles available data on its synthesis, physical properties, and spectroscopic characterization. Detailed experimental protocols for its preparation are presented, alongside a summary of its spectral data. Notably, while extensive spectroscopic information is available, crystallographic and detailed thermal analysis data for this specific compound are not readily found in the public domain. This guide aims to serve as a valuable resource for researchers utilizing this compound in their work.

Introduction

This compound is an air- and moisture-stable organoboron compound that has gained significant attention as a boronic acid surrogate in palladium-catalyzed cross-coupling reactions.[1] Its stability and ease of handling offer considerable advantages over the corresponding boronic acid, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. A thorough understanding of its structural characteristics is paramount for its effective application and for the development of new synthetic methodologies.

Physicochemical Properties

This compound is a white solid with a high melting point, reflecting its ionic nature and stable crystal lattice.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BF₃K | [2] |

| Molecular Weight | 234.07 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point | > 300 °C | [1] |

| CAS Number | 166328-07-0 | [2] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 1-naphthaleneboronic acid with potassium hydrogen fluoride (KHF₂).[1] This straightforward and efficient method provides the desired product in high yield.

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: A round-bottomed flask is charged with 1-naphthaleneboronic acid (1.0 equiv) and methanol.

-

Cooling: The resulting solution is cooled to 0-5 °C using an ice bath.

-

Addition of KHF₂: A solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv) in water is added portion-wise to the cooled solution, leading to the formation of a thick white slurry.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period to ensure complete conversion.

-

Workup: The solvent is removed under reduced pressure. The remaining solid is then typically washed with a suitable solvent (e.g., acetonitrile) and dried under vacuum to afford the pure product.

Synthesis Workflow

Structural Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Crystallographic Data

A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic databases did not yield a crystal structure for this compound. Therefore, detailed information on its crystal system, space group, unit cell dimensions, and bond lengths/angles from single-crystal X-ray diffraction is not available at the time of this writing.

Spectroscopic Data

NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution. The key spectral data are summarized in Table 2.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | DMSO-d₆ | 8.15 (d, 1H), 7.85 (d, 1H), 7.78 (d, 1H), 7.45-7.35 (m, 4H) | |

| ¹³C NMR | DMSO-d₆ | 134.4, 133.8, 130.1, 128.4, 127.8, 126.1, 125.8, 125.0 | |

| ¹⁹F NMR | DMSO-d₆ | -137.9 | |

| ¹¹B NMR | DMSO-d₆ | 3.6 (q) |

Note: Specific peak assignments and coupling constants may vary slightly depending on the literature source and experimental conditions.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the naphthalene ring and the B-F bonds. A summary of the major IR peaks is provided in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3050 | Aromatic C-H stretch | |

| ~1600, ~1500 | Aromatic C=C stretch | |

| ~1100-900 | B-F stretch | |

| ~800-700 | Aromatic C-H bend (out-of-plane) |

Note: The exact positions of the peaks can be influenced by the sampling method (e.g., KBr pellet, ATR).

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the (1-naphthalene)trifluoroborate anion.

Table 4: Mass Spectrometry Data for the (1-naphthalene)trifluoroborate Anion

| Ion | Calculated m/z | Found m/z | Reference |

| [C₁₀H₇BF₃]⁻ | 195.0598 | 195.0599 |

Thermal Analysis

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, where it serves as the nucleophilic partner to form a new carbon-carbon bond with an organohalide. The generally accepted catalytic cycle for this reaction is depicted below.

Suzuki-Miyaura Catalytic Cycle

Conclusion

This compound is a stable and versatile reagent with well-documented spectroscopic properties that confirm its structure. While a detailed crystal structure and thermal analysis data are currently unavailable in the public domain, the existing body of knowledge on its synthesis and spectroscopic characterization provides a solid foundation for its application in organic synthesis. This guide serves as a centralized resource for researchers, facilitating a deeper understanding of this important chemical entity.

References

A Technical Guide to the Spectroscopic Properties of Potassium (1-naphthalene)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Potassium (1-naphthalene)trifluoroborate, a versatile reagent in organic synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields. Potassium organotrifluoroborates are noted for their stability in air and moisture, making them advantageous alternatives to boronic acids and esters in many chemical transformations.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

| Nucleus | Frequency (MHz) | Solvent | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) |

| ¹H | 400 | acetone-d⁶ | 8.57-8.59 | m, 1 H |

| 7.74-7.77 | m, 2 H | |||

| 7.64 | d, J = 8.2 Hz, 1 H | |||

| 7.30-7.36 | m, 3 H | |||

| ¹³C | 100 | acetone-d⁶ | 147 | very broad |

| 138.1 | ||||

| 134.5 | ||||

| 131.4 | ||||

| 130.0 | q, J(C-F) = 3.2 Hz | |||

| 128.4 | ||||

| 126.7 | ||||

| 125.9 | ||||

| 124.8 | ||||

| 124.5 | ||||

| ¹⁹F | 377 | acetone-d⁶ | -138.6 | |

| ¹¹B | 128 | acetone-d⁶ | 4.06 |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS).[2]

| Technique | Data |

| IR (cm⁻¹) | 2980, 2884, 2360, 1382, 940, 668, 651 |

| HRMS (ESI) | m/z calcd. for C₁₀H₇BF₃ (M-K)⁻ 195.0593, found 195.0593 |

Experimental Protocols

The following section details the experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound.[2]

This protocol is adapted from a procedure submitted by Gary A. Molander, Sabahat Zahra Siddiqui, and Nicolas Fleury-Brégeot.[1]

-

Reaction Setup: A 1-liter round-bottomed flask is equipped with a 4-cm oval PTFE-coated magnetic stir bar and a thermocouple thermometer.

-

Initial Reagents: The flask is charged with 1-naphthaleneboronic acid (22.0 g, 128 mmol, 1.0 equiv) and methanol (80 mL).

-

Cooling: The solution is cooled to 5 °C using an ice bath.

-

Addition of KHF₂: A solution of potassium hydrogen fluoride (KHF₂) (30.3 g dissolved in 100 mL of water, 388 mmol, 3.0 equiv) is added in five portions over 10 minutes, which results in a thick white slurry.

-

Reaction: The ice bath is removed, and the mixture is stirred for 20 minutes.

-

Solvent Removal: The stir bar is removed, and the mixture is concentrated using a rotary evaporator (45 °C bath temperature, 20 to 100 mmHg).

-

Azeotropic Distillation: Acetonitrile (2 x 200 mL) is used to azeotropically remove the remaining water, with rotary evaporation after each addition.

-

Reflux: The flask is fitted with a 3-cm oval PTFE-coated magnetic stir bar, and acetonitrile (300 mL) is added. The mixture is then heated at reflux for 90 minutes.

-

Isolation and Purification: After cooling to ambient temperature over 90 minutes, the resulting solids are removed by filtration through a 150-mL medium porosity sintered glass funnel and rinsed with acetonitrile (2 x 50 mL).

-

Final Product: The filtrate is concentrated by rotary evaporation (55 °C bath temperature, 70 mmHg) to yield potassium 1-naphthyltrifluoroborate as a white solid. The solid is then heated under vacuum (70 mmHg) at 90 °C for 18-24 hours to provide the de-solvated product.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra were recorded on a 400 MHz spectrometer using acetone-d⁶ as the solvent.[1] Chemical shifts are reported in parts per million (ppm).

-

IR Spectroscopy: The infrared spectrum was obtained from a sample of the solid compound, with characteristic peaks reported in wavenumbers (cm⁻¹).[1]

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS was used to determine the mass-to-charge ratio of the anionic component of the salt.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical structure of this compound.

Caption: Synthesis workflow for this compound.

Caption: Chemical structure of this compound.

References

The Role of Potassium (1-Naphthalene)trifluoroborate in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (1-naphthalene)trifluoroborate has emerged as a significant reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and unique reactivity profile offer distinct advantages over traditional organoboron compounds such as boronic acids and esters. This technical guide provides a comprehensive overview of the mechanism of action of this compound in catalysis, with a focus on its application in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding for researchers and professionals in the field of drug development and chemical synthesis.

Organotrifluoroborates, including the 1-naphthalene derivative, are valued for their stability towards air and moisture, which simplifies their storage and handling compared to the often hygroscopic and unstable boronic acids.[1][2] This stability is a key feature that allows for precise control over the reaction conditions and contributes to the reproducibility of synthetic protocols.

Core Mechanism of Action in Suzuki-Miyaura Cross-Coupling

The primary catalytic application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The overall transformation involves the palladium-catalyzed reaction of the organotrifluoroborate with an organic halide or triflate.

The mechanism is not a direct reaction of the trifluoroborate salt with the palladium center. Instead, a crucial activation step is required, which involves the hydrolysis of the trifluoroborate to the corresponding boronic acid. This in situ generation of the active boronic acid species is a key aspect of the mechanism.

The "Slow Release" Hypothesis

Research into the hydrolysis of potassium organotrifluoroborates has revealed that the rate of this process is highly dependent on the organic substituent and the reaction conditions. For this compound, studies have shown that its hydrolysis to 1-naphthaleneboronic acid requires acid catalysis to proceed efficiently. Under the basic conditions typically employed in Suzuki-Miyaura reactions, this hydrolysis is relatively slow.[3] This phenomenon leads to a "slow release" of the active boronic acid into the reaction mixture.

This slow release is advantageous as it maintains a low, steady concentration of the reactive boronic acid. This minimizes common side reactions associated with boronic acids, such as protodeboronation (cleavage of the C-B bond by a proton source) and homocoupling (the formation of a biaryl from two boronic acid molecules).

The overall catalytic cycle can be visualized as two interconnected processes: the hydrolysis of the trifluoroborate and the subsequent Suzuki-Miyaura coupling cycle.

References

physical and chemical properties of Potassium (1-naphthalene)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Potassium (1-naphthalene)trifluoroborate. It includes detailed experimental protocols for its synthesis and characterization, as well as its application in Suzuki-Miyaura cross-coupling reactions. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Properties

This compound is a white, crystalline solid that has gained significant attention as a stable and versatile reagent in organic synthesis.[1] Unlike the more sensitive boronic acids, organotrifluoroborates exhibit enhanced stability to air and moisture, simplifying their handling and storage.[2][3]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 166328-07-0 | [4][5][6] |

| Molecular Formula | C₁₀H₇BF₃K | [4][5][6] |

| Molecular Weight | 234.07 g/mol | [4] |

| Appearance | White solid | [4] |

| Melting Point | >300 °C | [4] |

| Purity | Typically ≥95% | [6] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (400 MHz, acetone-d⁶) δ: 8.57-8.59 (m, 1H), 7.74-7.77 (m, 2H), 7.64 (d, J = 8.2 Hz, 1H), 7.30-7.36 (m, 3H)[4]

-

¹³C NMR (100 MHz, acetone-d⁶) δ: 147 (very broad), 138.1, 134.5, 131.4, 130.0 (q, J(C-F) = 3.2 Hz), 128.4, 126.7, 125.9, 124.8, 124.5[4]

-

¹⁹F NMR (377 MHz, acetone-d⁶) δ: -138.6[4]

-

¹¹B NMR (128 MHz, acetone-d⁶) δ: 4.06[4]

-

IR (cm⁻¹): 2980, 2884, 2360, 1382, 940, 668, 651[4]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and application of this compound are provided below.

Synthesis of this compound

This protocol is adapted from a procedure by Molander et al.[4]

Materials:

-

1-Naphthaleneboronic acid

-

Methanol

-

Potassium hydrogen fluoride (KHF₂)

-

Acetonitrile

-

Water

Procedure:

-

In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol.

-

Cool the solution to 5 °C using an ice bath.

-

Prepare a solution of KHF₂ (3.0 equiv) in water.

-

Add the KHF₂ solution to the cooled methanolic solution in portions over 10 minutes, which will result in a thick white slurry.[4]

-

Remove the ice bath and stir the mixture for an additional 20 minutes.

-

Concentrate the mixture by rotary evaporation.

-

Perform azeotropic removal of residual water by adding and evaporating acetonitrile twice.[4]

-

Add acetonitrile to the solid residue and heat the mixture at reflux for 90 minutes.

-

Cool the mixture to room temperature and filter the solids.

-

The filtrate is concentrated by rotary evaporation to yield this compound as a white solid.[4]

-

The solid can be further dried under vacuum at 90 °C to remove any residual solvent.[4]

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.[2][7][8]

Materials:

-

This compound (1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)[2][7]

-

Ligand (e.g., RuPhos, SPhos, if required, 4-10 mol%)[2]

Procedure:

-

To a reaction vessel, add this compound, the aryl halide, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[2]

-

Add the solvent system to the vessel.

-

In a separate vial, combine the palladium catalyst and the ligand (if used), and then add this mixture to the reaction vessel under a positive pressure of the inert gas.[2]

-

Heat the reaction mixture with stirring (e.g., 80-110 °C) and monitor its progress using a suitable analytical technique such as TLC or GC-MS.[2]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water, then separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by an appropriate method, such as column chromatography.[2]

NMR Spectroscopy

A general protocol for obtaining NMR spectra of potassium organotrifluoroborates is described below, based on established methods.[10]

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d⁶, DMSO-d⁶) in an NMR tube.

-

Ensure the solid is fully dissolved, using gentle vortexing if necessary.

Typical Acquisition Parameters:

-

¹H NMR: Pulse angle of 45°, acquisition time of 3.6 s, 16 repetitions, and a spectral width of 15 ppm.[10]

-

¹³C NMR: Pulse angle of 90°, a delay of 2.3 s, an acquisition time of 1.7 s, 1024 repetitions, and a spectral width of 250 ppm.[10]

-

¹⁹F NMR: Pulse angle of 45°, a delay of 1.0 s, an acquisition time of 0.3 s, 80 repetitions, a line broadening of 0.3 Hz, and a spectral width of 177 ppm.[10]

-

¹¹B NMR: A pulse sequence such as S2PUL can be used, which consists of a first pulse of 90°, a delay of 0.5 s, and a second pulse of 180°, followed by an acquisition time of 1.0 s.[10]

FT-IR Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

-

Grind approximately 1-2 mg of the solid this compound sample into a fine powder using an agate mortar and pestle.[11]

-

Add about 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[11]

-

Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.[11]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Stability and Handling

Potassium organotrifluoroborates are known for their high stability compared to other organoboron compounds.[3] They are generally stable in air and moisture, which allows for easier storage and handling without the need for strictly inert conditions.[12] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9] While stable towards nucleophiles, they can be sensitive to Lewis acids.[9] Hydrolysis to the corresponding boronic acid can occur under certain conditions, particularly in the presence of strong acids or in some buffer systems.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The stability and ease of handling of potassium organotrifluoroborates make them attractive alternatives to boronic acids and esters in this context.[2] They are also used in other transformations, including rhodium-catalyzed additions and as precursors for other organoboron species.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scbt.com [scbt.com]

- 6. aobchem.com [aobchem.com]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Stability Showdown: Potassium (1-Naphthalene)trifluoroborate vs. Boronic Acids in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is paramount to achieving robust, reproducible, and high-yielding transformations. For decades, boronic acids have been the workhorses for introducing aryl and heteroaryl moieties, most notably in the Nobel Prize-winning Suzuki-Miyaura reaction. However, their inherent instability presents significant challenges in storage, handling, and reaction consistency. The emergence of potassium organotrifluoroborates, such as potassium (1-naphthalene)trifluoroborate, has offered a superior alternative, addressing many of the shortcomings of their boronic acid precursors. This technical guide provides a comprehensive comparison of the stability of this compound and boronic acids, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows.

Core Stability Comparison: A Tale of Two Boron Species

The fundamental difference in stability between potassium organotrifluoroborates and boronic acids lies in the coordination state of the boron atom. Boronic acids feature a trigonal planar, sp²-hybridized boron atom with a vacant p-orbital, rendering them susceptible to various degradation pathways. In contrast, potassium organotrifluoroborates possess a tetracoordinate, sp³-hybridized boron atom, which imparts significantly enhanced stability.[1] This structural difference is the cornerstone of the superior performance of trifluoroborate salts in synthetic applications.

Key Degradation Pathways of Boronic Acids:

-

Protodeboronation: This is a common and often problematic side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This process can be catalyzed by acid or base and is particularly prevalent in aqueous or protic media.[2]

-

Oxidation: The electron-deficient boron center in boronic acids is susceptible to oxidation, leading to the formation of undesired byproducts and a reduction in the effective concentration of the active reagent.[3]

-

Dehydration (Boroxine Formation): Boronic acids are prone to intermolecular dehydration to form cyclic trimers known as boroxines.[4] While this process is often reversible, it complicates stoichiometry and can impact reactivity.

This compound, as a crystalline, free-flowing solid, is largely immune to these degradation pathways. It is exceptionally stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[5][6][7] This remarkable stability makes it a more reliable and user-friendly reagent in a research and development setting.

Quantitative Stability Data: A Comparative Overview

While direct, side-by-side quantitative stability data for this compound versus 1-naphthaleneboronic acid under identical conditions is not extensively published, the general stability characteristics and representative data for analogous compounds highlight the superior nature of trifluoroborates.

| Stability Parameter | 1-Naphthaleneboronic Acid | This compound | Rationale for Difference |

| Physical State | Crystalline solid | Crystalline, free-flowing solid | The ionic salt lattice of the trifluoroborate contributes to a more defined and stable solid form. |

| Air & Moisture Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation in the presence of moisture.[4] | Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[5][6][7] | The tetracoordinate boron in the trifluoroborate is less electrophilic and sterically shielded, making it resistant to attack by water and oxygen. |

| Thermal Stability | Melting point of 208-214 °C, but can be prone to decomposition upon heating, leading to loss of the boron moiety.[8][9] | High thermal stability, with decomposition temperatures for analogous salts often exceeding 300°C.[10] | The strong boron-fluorine bonds and stable ionic lattice contribute to high thermal resistance. |

| Hydrolytic Stability | Susceptible to protodeboronation in aqueous media, especially under non-neutral pH. | Studies on naphthyltrifluoroborates indicate that they require acid catalysis for efficient hydrolysis, ensuring slow and controlled release of the boronic acid under basic Suzuki-Miyaura conditions.[1] | The trifluoroborate acts as a protecting group, with slow hydrolysis being a key feature of its utility. |

The "Slow Release" Advantage in Suzuki-Miyaura Coupling

A key advantage of this compound in catalysis is its function as a "slow-release" precursor to the active boronic acid. In the presence of a base, the trifluoroborate undergoes slow hydrolysis to generate the corresponding boronic acid in situ. This ensures that the concentration of the unstable boronic acid in the reaction mixture remains low at any given time, thereby minimizing its degradation through protodeboronation or oxidative pathways. This "slow release" strategy leads to more efficient and reproducible cross-coupling reactions, often with higher yields, as the active catalytic species is continuously supplied while its decomposition is suppressed.[1]

Experimental Protocols

Preparation of this compound

This protocol is adapted from a literature procedure for the synthesis of this compound from 1-naphthaleneboronic acid.[11]

Materials:

-

1-Naphthaleneboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol

-

Water

-

Acetonitrile

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Sintered glass funnel

Procedure:

-

In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol.

-

Cool the solution to 5 °C using an ice bath.

-

Prepare a solution of KHF₂ (3.0 equiv) in water and add it in portions to the cooled methanolic solution of the boronic acid over 10 minutes, resulting in a thick white slurry.

-

Remove the ice bath and stir the mixture for an additional 20 minutes at room temperature.

-

Concentrate the mixture by rotary evaporation to remove the bulk of the solvents.

-

Perform azeotropic removal of residual water by adding acetonitrile and concentrating by rotary evaporation. Repeat this step.

-

Add acetonitrile to the solid residue and heat the mixture at reflux for 90 minutes.

-

Cool the mixture to room temperature, and collect the solids (unreacted salts) by filtration, rinsing with acetonitrile.

-

Concentrate the filtrate by rotary evaporation to yield this compound as a white solid.

-

Dry the solid under vacuum to remove any residual solvent.

Stability Assessment of Boronic Acids and Potassium Trifluoroborates by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to quantify the degradation of boronic acids and the stability of potassium trifluoroborates over time.[12][13]

Objective: To monitor the concentration of the parent compound and detect the formation of degradation products under various stress conditions (e.g., elevated temperature, different pH buffers, exposure to light).

General Protocol:

-

Method Development:

-

Select a suitable reversed-phase HPLC column (e.g., C18).

-

Develop a gradient or isocratic elution method using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Use a UV detector set to a wavelength where the analyte has strong absorbance.

-

The method should be able to separate the parent compound from potential degradation products (e.g., the protodeboronated arene).

-

-

Sample Preparation:

-

Prepare stock solutions of the boronic acid and the potassium trifluoroborate in a suitable solvent (e.g., acetonitrile).

-

Prepare test solutions by diluting the stock solutions into different aqueous buffers (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis.

-

-

Stability Study:

-

Store the test solutions under controlled conditions (e.g., 25°C, 40°C, and under photostability conditions).

-

At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each test solution.

-

Inject the aliquots onto the HPLC system.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound at each time point.

-

Calculate the percentage of the parent compound remaining relative to the initial time point.

-

Monitor the appearance and growth of any new peaks, which may correspond to degradation products.

-

Monitoring Stability by ¹H and ¹¹B NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the stability of organoboron compounds in solution.

Objective: To observe the disappearance of signals corresponding to the starting material and the appearance of new signals from degradation products.

General Protocol:

-

Sample Preparation:

-

Dissolve a known amount of the boronic acid or potassium trifluoroborate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a co-solvent if necessary) in an NMR tube.

-

Acquire an initial ¹H and ¹¹B NMR spectrum to serve as the time-zero reference.

-

-

Stress and Monitoring:

-

Subject the NMR tube to the desired stress condition (e.g., add a drop of D₂O, acid, or base; or heat the sample to a specific temperature).

-

Acquire ¹H and ¹¹B NMR spectra at regular time intervals.

-

-

Data Analysis:

-

In the ¹H NMR spectra, monitor the integration of characteristic signals of the starting material and the appearance of new signals (e.g., the aromatic proton that replaces the boron moiety in protodeboronation).

-

In the ¹¹B NMR spectra, monitor the signal of the starting material (boronic acids typically appear around 27-33 ppm, while trifluoroborates appear at much higher field, around 3-6 ppm) and the appearance of signals for degradation products (e.g., boric acid at ~19 ppm).

-

Conclusion: A Clear Choice for Robust Chemistry

The evidence overwhelmingly supports the superior stability of this compound compared to its corresponding boronic acid. Its resistance to common degradation pathways such as protodeboronation, oxidation, and boroxine formation makes it an ideal reagent for applications requiring high purity, long-term storage, and consistent performance. For researchers, scientists, and drug development professionals, the adoption of potassium organotrifluoroborates can lead to more reliable, reproducible, and ultimately more efficient synthetic outcomes. While boronic acids will continue to have their place in organic synthesis, the enhanced stability and handling characteristics of their trifluoroborate counterparts represent a significant advancement in the field, paving the way for more robust and scalable chemical processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naphthalene-1-boronic acid = 95.0 13922-41-3 [sigmaaldrich.com]

- 9. 1-Naphthylboronic acid | 13922-41-3 [chemicalbook.com]

- 10. POTASSIUM (2-NAPHTHALENE)TRIFLUOROBORATE | 668984-08-5 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. waters.com [waters.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Potassium Trifluoro(naphthalen-1-yl)borate (CAS No. 166328-07-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties and synthesis of Potassium trifluoro(naphthalen-1-yl)borate, a versatile reagent in organic synthesis.

Chemical and Physical Properties

Potassium trifluoro(naphthalen-1-yl)borate is a white, crystalline solid that is stable under normal laboratory conditions.[1] It is valued in organic synthesis, particularly in cross-coupling reactions, due to its stability to air and moisture.[1]

Table 1: Physicochemical Properties of Potassium Trifluoro(naphthalen-1-yl)borate

| Property | Value | Reference |

| CAS Number | 166328-07-0 | [2] |

| Molecular Formula | C₁₀H₇BF₃K | [2] |

| Molecular Weight | 234.08 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | > 300 °C | [2] |

Table 2: Spectroscopic Data of Potassium Trifluoro(naphthalen-1-yl)borate

| Spectrum | Data | Reference |

| Infrared (IR) (cm⁻¹) | 2980, 2884, 2360, 1382, 940, 668, 651 | [2] |

| ¹H NMR (400 MHz, acetone-d₆), δ (ppm) | 8.57-8.59 (m, 1H), 7.74-7.77 (m, 2H), 7.64 (d, J = 8.2 Hz, 1H), 7.30-7.36 (m, 3H) | [2] |

| ¹³C NMR (100 MHz, acetone-d₆), δ (ppm) | 147 (very broad), 138.1, 134.5, 131.4, 130.0 (q, J(C-F) = 3.2 Hz), 128.4, 126.7, 125.9, 124.8, 124.5 | [2] |

| ¹¹B NMR (128 MHz, acetone-d₆), δ (ppm) | 4.06 | [2] |

| ¹⁹F NMR (377 MHz, acetone-d₆), δ (ppm) | -138.6 | [2] |

| High-Resolution Mass Spectrometry (HRMS) (ESI) | m/z calculated for C₁₀H₇BF₃ (M-K)⁻: 195.0593, found: 195.0593 | [2] |

Synthesis of Potassium Trifluoro(naphthalen-1-yl)borate

The synthesis of Potassium trifluoro(naphthalen-1-yl)borate is typically achieved in two main stages: the preparation of the precursor, 1-naphthaleneboronic acid, followed by its conversion to the target trifluoroborate salt.

Experimental Protocol: Synthesis of 1-Naphthaleneboronic Acid

This procedure is adapted from Organic Syntheses.[2]

Materials:

-

Magnesium turnings

-

Iodine

-

1-Bromonaphthalene

-

Dry tetrahydrofuran (THF)

-

Triethyl borate

-

Sulfuric acid (1 M)

-

Diethyl ether

Procedure:

-

Activate magnesium turnings (11.5 g, 459 mmol) in an oven at 160 °C for 48 hours.

-

In a 500-mL, 3-necked, round-bottomed flask equipped with a stirring bar and a reflux condenser, charge the oven-dried magnesium turnings and flush with nitrogen.

-

Add dry tetrahydrofuran (50 mL) to cover the magnesium turnings and stir.

-

Initiate the Grignard reaction by adding a few crystals of iodine and a small portion of neat 1-bromonaphthalene (approximately 0.5 mL). Gentle warming with an oil bath may be necessary.

-

Once the reaction begins, add a solution of 1-bromonaphthalene (33.9 g, 164 mmol) in dry THF (100 mL) dropwise over 90 minutes, maintaining a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add triethyl borate (35 mL, 205 mmol) to the Grignard reagent while maintaining the temperature below 10 °C.

-

After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding 1 M sulfuric acid (300 mL).

-

Extract the mixture with diethyl ether (2 x 150 mL).

-

Wash the combined organic layers with distilled water (3 x 300 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Dry the resulting white solid under vacuum to yield 1-naphthaleneboronic acid (22.0-22.9 g, 78-81% yield).

Experimental Protocol: Synthesis of Potassium Trifluoro(naphthalen-1-yl)borate

This procedure is adapted from Organic Syntheses.[2]

Materials:

-

1-Naphthaleneboronic acid

-

Methanol

-

Potassium hydrogen fluoride (KHF₂)

-

Acetonitrile

Procedure:

-

In a 1-L round-bottomed flask, charge 1-naphthaleneboronic acid (22.0 g, 128 mmol) and methanol (80 mL).

-

Cool the solution to 5 °C using an ice bath.

-

Prepare a solution of KHF₂ (30.3 g, 388 mmol) in 100 mL of water.

-

Add the KHF₂ solution to the boronic acid solution in five portions over 10 minutes, which will result in the formation of a thick white slurry.

-

Stir the slurry for an additional 10 minutes at 5 °C, then allow it to warm to room temperature and stir for 1 hour.

-

Remove the solvent by rotary evaporation.

-

To the crude solid, add acetonitrile (300 mL) and heat the mixture to reflux for 90 minutes.

-

Cool the mixture to room temperature, which will cause the product to crystallize.

-

Filter the resulting solids and rinse with acetonitrile (2 x 50 mL).

-

Concentrate the filtrate by rotary evaporation to afford Potassium 1-naphthyltrifluoroborate as a white solid (29.9 g).

Synthesis Workflow

The following diagram illustrates the synthetic pathway for Potassium trifluoro(naphthalen-1-yl)borate.

Caption: Synthesis of Potassium trifluoro(naphthalen-1-yl)borate.

References

An In-depth Technical Guide to the Molecular Structure of Potassium (1-naphthalene)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (1-naphthalene)trifluoroborate is a versatile and stable organoboron compound with significant applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its molecular structure, incorporating detailed spectroscopic data and experimental protocols. While crystallographic data remains elusive in the current literature, this document consolidates available information to offer a thorough understanding of this important reagent.

Molecular Structure and Properties

This compound is an air- and moisture-stable white solid.[1] Its stability and ease of handling make it a valuable alternative to more sensitive boronic acids.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇BF₃K | [2][3] |

| CAS Number | 166328-07-0 | [2] |

| Molecular Weight | 234.10 g/mol | [3] |

| Melting Point | > 300 °C | [1] |

| Appearance | White solid | [1] |

Crystallographic Data

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no public crystal structure determination for this compound could be located. Therefore, precise bond lengths, bond angles, and the crystal system for this specific compound are not available in the current scientific literature.

Spectroscopic Data

Spectroscopic analysis provides crucial insights into the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of organic compounds. The following tables summarize the reported NMR data for this compound.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Reference |

| 7.30-7.36 | m | - | 3 H | acetone-d⁶ | [1] |

| 7.64 | d | 8.2 | 1 H | acetone-d⁶ | [1] |

| 7.74-7.77 | m | - | 2 H | acetone-d⁶ | [1] |

| 8.57-8.59 | m | - | 1 H | acetone-d⁶ | [1] |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Reference |

| 124.5 | s | - | Naphthyl C | acetone-d⁶ | [1] |

| 124.8 | s | - | Naphthyl C | acetone-d⁶ | [1] |

| 125.9 | s | - | Naphthyl C | acetone-d⁶ | [1] |

| 126.7 | s | - | Naphthyl C | acetone-d⁶ | [1] |

| 128.4 | s | - | Naphthyl C | acetone-d⁶ | [1] |

| 130.0 | q | J(C-F) = 3.2 | Naphthyl C | acetone-d⁶ | [1] |

| 131.4 | s | - | Naphthyl C | acetone-d⁶ | [1] |

| 134.5 | s | - | Naphthyl C | acetone-d⁶ | [1] |

| 138.1 | s | - | Naphthyl C | acetone-d⁶ | [1] |

| 147 (very broad) | s | - | C-B | acetone-d⁶ | [1] |

Table 4: ¹⁹F and ¹¹B NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |

| ¹⁹F | -138.6 | acetone-d⁶ | [1] |

| ¹¹B | 4.06 | acetone-d⁶ | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, which are characteristic of specific functional groups.

Table 5: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2980 | C-H stretch | [1] |

| 2884 | C-H stretch | [1] |

| 2360 | Overtone/Combination Band | [1] |

| 1382 | B-F stretch | [1] |

| 940 | B-F stretch | [1] |

| 668 | C-H out-of-plane bend | [1] |

| 651 | C-H out-of-plane bend | [1] |

Experimental Protocols

Synthesis of this compound

The following protocol is a detailed procedure for the synthesis of this compound from 1-naphthaleneboronic acid.[1]

Materials:

-

1-Naphthaleneboronic acid

-

Methanol

-

Potassium hydrogen difluoride (KHF₂)

-

Water

-

Acetonitrile

Equipment:

-

1-L round-bottomed flask

-

Magnetic stir bar

-

Thermocouple thermometer

-

Ice bath

-

Rotary evaporator

-

Heating mantle

-

Sintered glass funnel

Procedure:

-

A 1-L round-bottomed flask is charged with 1-naphthaleneboronic acid (22.0 g, 128 mmol) and methanol (80 mL).

-

The solution is cooled to 5 °C using an ice bath.

-

A solution of KHF₂ (30.3 g, 388 mmol) in 100 mL of water is added in five portions over 10 minutes, resulting in a thick white slurry.

-

The ice bath is removed, and the mixture is stirred for 20 minutes.

-

The mixture is concentrated by rotary evaporation.

-

Acetonitrile (2 x 200 mL) is used to azeotropically remove the remaining water, with concentration by rotary evaporation after each addition.

-

Acetonitrile (300 mL) is added to the flask, and the mixture is heated at reflux for 90 minutes.

-

After cooling to ambient temperature, the solids are removed by filtration and rinsed with acetonitrile.

-

The filtrate is concentrated by rotary evaporation to afford the product as a white solid.

-

The solid is dried under vacuum at 90 °C for 18-24 hours.

Applications in Organic Synthesis

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds.[4] These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

The general mechanism involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[4]

Conclusion

This compound is a stable and versatile reagent with well-characterized spectroscopic properties. While its precise solid-state structure remains to be determined by X-ray crystallography, the available data provides a strong foundation for its application in synthetic chemistry. The detailed experimental protocols and understanding of its role in key reactions like the Suzuki-Miyaura coupling underscore its importance for researchers in organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: Potassium (1-Naphthalene)trifluoroborate in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While boronic acids are traditionally employed as the organoboron partner, their inherent instability, propensity for protodeboronation, and difficult purification can pose challenges. Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability to air and moisture, which simplifies handling, storage, and stoichiometry.

This document provides detailed application notes and protocols for the use of potassium (1-naphthalene)trifluoroborate as a robust coupling partner in Suzuki-Miyaura reactions for the synthesis of 1-aryl-naphthalenes, a common motif in pharmaceuticals and advanced materials.

Advantages of this compound

This compound offers several key advantages over its boronic acid counterpart:

-

Enhanced Stability: It is a crystalline, free-flowing solid that is stable to both air and moisture, allowing for indefinite storage under ambient conditions without degradation.

-

Ease of Handling: No special handling techniques, such as the use of a glovebox, are required for weighing and dispensing the reagent.

-

Improved Stoichiometry: Due to their stability, potassium trifluoroborates are less prone to decomposition and protodeboronation under reaction conditions, allowing for the use of near-stoichiometric amounts of the reagent.

-

High Reactivity: It serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions with a wide range of aryl and heteroaryl halides.

Reaction Mechanism and Experimental Workflow

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The use of a potassium organotrifluoroborate requires an in situ hydrolysis to the corresponding boronic acid, which is facilitated by the base present in the reaction mixture.

Catalytic Cycle of Suzuki-Miyaura Coupling with Potassium Organotrifluoroborate

General Experimental Workflow

Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

1-Naphthaleneboronic acid

-

Methanol (MeOH)

-

Potassium hydrogen difluoride (KHF₂)

-

Water (H₂O)

-

Acetonitrile (MeCN)

Procedure:

-

In a round-bottomed flask, dissolve 1-naphthaleneboronic acid (1.0 equiv) in methanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate beaker, prepare a solution of KHF₂ (3.0 equiv) in water.

-

Slowly add the KHF₂ solution to the stirred solution of 1-naphthaleneboronic acid. A thick white precipitate will form.

-

Remove the ice bath and stir the mixture at room temperature for 20-30 minutes.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add acetonitrile and evaporate again to azeotropically remove residual water. Repeat this step.

-

Add acetonitrile to the solid residue and heat the mixture to reflux for 1.5 hours.

-

Cool the mixture to room temperature, and collect the solid by filtration.

-

Wash the solid with cold acetonitrile and dry under vacuum to afford this compound as a white solid.

B. General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Halides

This is a general protocol based on established methods for the coupling of aryltrifluoroborates. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or aryl chloride)

-

This compound (1.05 - 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, or a pre-catalyst) (1-5 mol%)

-

Phosphine ligand (e.g., RuPhos, SPhos, PPh₃) (if not using a pre-catalyst)

-

Base (e.g., Cs₂CO₃ or K₂CO₃) (2-3 equiv)

-

Degassed solvent (e.g., toluene/water, THF/water, or isopropanol/water)

Procedure:

-

To a Schlenk tube or a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound, and the base.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-naphthalene.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryltrifluoroborates with different aryl halides under optimized conditions. While specific data for this compound is not extensively published in this format, these examples with other aryltrifluoroborates illustrate the expected reactivity and efficiency of the methodology.

Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Halides

| Entry | Aryltrifluoroborate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Potassium Phenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 95 |

| 2 | Potassium Phenyltrifluoroborate | 4-Chlorobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 92 |

| 3 | Potassium 4-Methoxyphenyltrifluoroborate | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 88 |

| 4 | Potassium 4-Fluorophenyltrifluoroborate | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 96 |

| 5 | Potassium 3-Thienyltrifluoroborate | 4-Chloroacetophenone | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 85 |

Note: The reaction conditions and yields in this table are based on literature reports for the specified aryltrifluoroborates and are intended to be illustrative.

Conclusion

This compound is a highly stable, easy-to-handle, and reactive nucleophilic partner for the Suzuki-Miyaura cross-coupling reaction. Its use overcomes many of the limitations associated with traditional boronic acids, making it an invaluable reagent for the synthesis of 1-aryl-naphthalene derivatives in academic and industrial research, particularly in the field of drug discovery and development. The provided protocols offer a robust starting point for the application of this versatile reagent.

Application Notes and Protocols for Cross-Coupling Reactions with Potassium (1-Naphthalene)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful methodology is particularly crucial in the field of drug development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1][2][3] While boronic acids are traditionally employed as the organoboron nucleophile, their inherent instability and propensity for protodeboronation can pose challenges.[4]

Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability to air and moisture, which simplifies handling and storage.[4][5] These crystalline, free-flowing solids often lead to improved reaction stoichiometry and can be used in a wider range of reaction conditions.[4] Potassium (1-naphthalene)trifluoroborate is a valuable building block for the introduction of the naphthalene moiety, a privileged scaffold in medicinal chemistry.[3] This document provides detailed experimental protocols and application notes for the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Advantages of this compound

-

Enhanced Stability: Crystalline solid that is stable to both air and moisture, facilitating easier handling and storage compared to the corresponding boronic acid.[5]

-

Ease of Preparation: Readily synthesized from the corresponding boronic acid and potassium hydrogen fluoride (KHF₂).[6]

-

High Reactivity: Serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions.

-

Improved Stoichiometry: Reduced tendency for protodeboronation allows for the use of near-stoichiometric amounts, improving the atom economy of the reaction.[4]

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving a potassium organotrifluoroborate is depicted below. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.

Caption: Suzuki-Miyaura catalytic cycle with potassium organotrifluoroborates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various aryl halides.

Materials:

-

This compound (1.05 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene (anhydrous, degassed)

-

Water (deionized, degassed)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).

-

In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).

-

Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

To the Schlenk tube, add anhydrous, degassed toluene (5 mL) and deionized, degassed water (0.5 mL) via syringe.

-

Add the catalyst/ligand mixture to the reaction vessel under a positive pressure of the inert gas.

-

Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-aryl-naphthalene product.

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: General experimental workflow for biaryl synthesis.

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides under optimized conditions. These yields are representative and may vary depending on the specific substrate and reaction conditions.

| Entry | Aryl Halide | Product | Typical Yield (%) |

| 1 | 4-Bromoanisole | 1-(4-Methoxyphenyl)naphthalene | 85-95 |

| 2 | 4-Bromobenzonitrile | 4-(Naphthalen-1-yl)benzonitrile | 80-90 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)phenyl)naphthalene | 75-85 |

| 4 | Methyl 4-bromobenzoate | Methyl 4-(naphthalen-1-yl)benzoate | 80-90 |

| 5 | 2-Bromotoluene | 1-(o-Tolyl)naphthalene | 70-80 |

| 6 | 1-Bromo-2,4-difluorobenzene | 1-(2,4-Difluorophenyl)naphthalene | 75-85 |

| 7 | 4-Chlorotoluene | 1-(p-Tolyl)naphthalene | 60-75 |

| 8 | 2-Bromopyridine | 2-(Naphthalen-1-yl)pyridine | 65-75 |

| 9 | 3-Bromothiophene | 3-(Naphthalen-1-yl)thiophene | 70-80 |

Reaction conditions: Aryl halide (1.0 equiv), this compound (1.05 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), K₂CO₃ (3.0 equiv), toluene/H₂O (10:1), 80-100 °C.

Conclusion

This compound is a highly effective and user-friendly reagent for the synthesis of 1-aryl-naphthalene derivatives via the Suzuki-Miyaura cross-coupling reaction. Its stability and high reactivity make it an invaluable tool for researchers in organic synthesis and drug development. The protocols and data presented herein provide a solid foundation for the application of this versatile building block in the creation of complex molecular architectures.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: The Role of Potassium (1-naphthalene)trifluoroborate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (1-naphthalene)trifluoroborate has emerged as a versatile and highly valuable reagent in medicinal chemistry, primarily owing to its stability, ease of handling, and efficiency in palladium-catalyzed cross-coupling reactions. As an air- and moisture-stable alternative to boronic acids, it offers significant advantages in the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl scaffolds that are prevalent in numerous drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on its application in the development of kinase inhibitors targeting the Ras-Raf-MEK-ERK signaling pathway.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The naphthalene moiety is a common scaffold in a variety of biologically active compounds, including kinase inhibitors, due to its ability to engage in favorable interactions with protein targets.

Synthesis of Pan-Raf Kinase Inhibitor Scaffolds

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in Ras or B-Raf, is a hallmark of many cancers, including melanoma.[1][2] Consequently, the development of inhibitors targeting kinases within this cascade, particularly Raf kinases, is a major focus of anticancer drug discovery.

Naphthalene-based diarylamides have been identified as potent pan-Raf inhibitors, demonstrating activity against both wild-type and mutant forms of B-Raf, as well as c-Raf.[1][3][4] The synthesis of these complex molecules can be streamlined by employing Suzuki-Miyaura cross-coupling to introduce the naphthalene core. This compound serves as an excellent building block for this purpose.